molecular formula C15H22N4O2S B4448444 N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide

Cat. No.: B4448444
M. Wt: 322.4 g/mol
InChI Key: WPAQMTTVOZQZDW-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with a suitable sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the compound’s therapeutic effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a vital component of fungal cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole antifungal with a broader spectrum of activity.

    Trazodone: A triazole-containing antidepressant.

Uniqueness

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide is unique due to its specific structural features, such as the combination of the triazole ring with the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-10-6-7-15(11(2)8-10)22(20,21)16-9-12(3)19-14(5)17-13(4)18-19/h6-8,12,16H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAQMTTVOZQZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C)N2C(=NC(=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide
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N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide
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N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide
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N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide
Reactant of Route 5
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N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide
Reactant of Route 6
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N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]-2,4-dimethylbenzenesulfonamide

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